molecular formula C19H18N4O3 B15104689 N-[3-(acetylamino)phenyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

N-[3-(acetylamino)phenyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B15104689
M. Wt: 350.4 g/mol
InChI Key: STLAXVRVFUUKCQ-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazolo[4,5-e]pyridine core: This step typically involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate electrophile under acidic or basic conditions.

    Introduction of the cyclopentane ring: This can be achieved through a series of reactions, including alkylation and cyclization, to form the cyclopenta[b] ring system.

    Attachment of the acetylamino group: This step involves the acetylation of an amino group on the phenyl ring, using reagents such as acetic anhydride or acetyl chloride.

    Formation of the carboxamide group: This can be accomplished through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and the functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, particularly those involving its molecular targets.

    Chemical Biology: The compound is utilized in chemical biology to probe the interactions between small molecules and biological macromolecules.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways. The exact molecular targets and pathways involved will depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-[3-(acetylamino)phenyl]-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can be compared with other similar compounds, such as:

    Quinolone Derivatives: These compounds share a similar fused ring structure and are known for their antimicrobial and anti-cancer activities.

    Pyridine Derivatives: These compounds have a pyridine core and are widely studied for their diverse biological activities.

    Oxazole Derivatives: These compounds contain an oxazole ring and are known for their anti-inflammatory and antimicrobial properties.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-10-16-17(14-7-4-8-15(14)22-19(16)26-23-10)18(25)21-13-6-3-5-12(9-13)20-11(2)24/h3,5-6,9H,4,7-8H2,1-2H3,(H,20,24)(H,21,25)

InChI Key

STLAXVRVFUUKCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC=CC(=C4)NC(=O)C

Origin of Product

United States

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